5-Oxaspiro[2.4]heptane-1-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-oxaspiro[2.4]heptane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-4-6-3-7(6)1-2-9-5-7/h4,6H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKMNWFNYKEXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Prominence of Spirocyclic Systems in Chemical Synthesis and Research
Spirocycles are a class of organic compounds characterized by two or more rings connected by a single common atom. tandfonline.com This structural feature imparts a distinct three-dimensionality that sets them apart from their planar aromatic counterparts. tandfonline.com The inherent rigidity and defined spatial arrangement of substituents in spirocyclic frameworks offer significant advantages in various areas of chemical research, particularly in medicinal chemistry and drug discovery. tandfonline.commdpi.com
The introduction of a spirocyclic core into a molecule can lead to a higher fraction of sp3-hybridized carbon atoms, a characteristic that has been correlated with improved physicochemical properties and a higher probability of success in clinical drug development. bldpharm.com These properties include enhanced aqueous solubility, modulated lipophilicity, and improved metabolic stability. tandfonline.combldpharm.com Furthermore, the rigid nature of the spirocyclic scaffold can lock the conformation of a molecule, leading to a more precise orientation of functional groups for optimal interaction with biological targets, which can result in improved potency and selectivity. tandfonline.commdpi.com
Table 1: Comparison of Physicochemical Properties of Spirocyclic Scaffolds vs. Non-Spirocyclic Analogues
| Property | Non-Spirocyclic Analogues | Spirocyclic Scaffolds | Impact on Drug Discovery |
| Three-Dimensionality | Often planar | Inherently three-dimensional | Enhanced interaction with biological targets |
| Fraction of sp3 Carbons (Fsp3) | Lower | Higher | Improved solubility and metabolic stability |
| Conformational Rigidity | More flexible | Rigid or limited conformations | Optimized orientation of binding elements, improved efficacy and selectivity |
| Lipophilicity (LogP) | Generally higher | Can be modulated to be lower | Improved pharmacokinetic profile |
A Closer Look at Oxaspiro 2.4 Heptane Scaffolds and Their Structural Attributes
The oxaspiro[2.4]heptane scaffold is a specific type of spirocycle containing a five-membered tetrahydrofuran (B95107) ring fused to a cyclopropane (B1198618) ring through a common carbon atom. The presence of an oxygen atom within the spirocyclic framework categorizes it as an oxaspirocycle, a motif found in various natural products with interesting biological activities. researchgate.netmdpi.com
The synthesis of oxaspiro[2.4]heptane derivatives can be achieved through various synthetic methodologies, including cascade reactions and base-catalyzed assemblies of alkynyl cyclopropyl (B3062369) ketones. nih.govresearchgate.net These methods often aim for high regio- and stereoselectivity, which is crucial for controlling the three-dimensional arrangement of the molecule. nih.gov The structural rigidity of the oxaspiro[2.4]heptane scaffold, combined with the polarity introduced by the ether oxygen, makes it an attractive building block in the design of novel bioactive molecules. mdpi.com
The Role of the Carbaldehyde Functionality in Spirocyclic Architectures
Strategies for Spirocycle Construction
The construction of the spirocyclic core of this compound and its derivatives relies on a collection of powerful synthetic transformations. These methods are designed to efficiently create the characteristic quaternary carbon center that defines a spirocycle. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the required stereochemical control.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a prominent strategy for the formation of spirocycles. This approach involves the formation of a new ring by connecting two ends of a single molecular chain. The key advantage of this method is the pre-organization of the reacting groups, which often leads to favorable reaction kinetics and stereochemical outcomes.
The Wurtz reaction, a classic method for forming carbon-carbon bonds, can be adapted for the synthesis of cyclic and spirocyclic systems. wikipedia.orgquimicaorganica.org In an intramolecular Wurtz-type cyclization, a dihalide is treated with an alkali metal, typically sodium, to induce a reductive coupling and form a new ring. wikipedia.org This approach is particularly useful for the formation of small, strained rings like the cyclopropane (B1198618) moiety found in this compound. The reaction generally proceeds through the formation of an organometallic intermediate which then undergoes nucleophilic substitution. quimicaorganica.org
Zinc-mediated ring closures offer a milder alternative to the traditional Wurtz reaction. These reactions often exhibit greater functional group tolerance and can be used for the synthesis of more complex molecules. For instance, zinc-mediated ring-expansion reactions of β-keto esters have been shown to be effective in synthesizing medium and large-membered rings. organic-chemistry.org A proposed mechanism involves the formation of an enolate, followed by cyclopropanation and subsequent cleavage to yield the ring-expanded product. organic-chemistry.org While not a direct cyclization in the traditional sense, this methodology highlights the utility of zinc in facilitating ring formation and expansion, which can be conceptually applied to the synthesis of spirocyclic systems. The use of zinc can also be seen in the preparation of organozinc reagents for subsequent coupling reactions. nih.govnih.gov
| Reaction Type | Reagents | Key Features | Potential Application |
| Intramolecular Wurtz Cyclization | Dihalide, Sodium metal | Forms C-C bonds, suitable for small rings | Formation of the cyclopropane ring |
| Zinc-Mediated Ring Closure | Dihalide, Zinc metal | Milder conditions, better functional group tolerance | Construction of the spirocyclic core |
Epoxide-mediated cyclizations are a powerful tool for the synthesis of oxygen-containing heterocycles, including the tetrahydrofuran (B95107) ring of this compound. These reactions typically involve the intramolecular attack of a nucleophile on an epoxide ring, leading to its opening and the concurrent formation of a new ring. nih.gov The regioselectivity of the epoxide opening is a critical factor and can often be controlled by the reaction conditions. nih.gov
The synthesis of epoxides themselves can be achieved through methods like the base-promoted cyclization of halohydrins, a reaction analogous to the Williamson ether synthesis. youtube.commasterorganicchemistry.com This intramolecular SN2 reaction is efficient for forming three-membered rings. youtube.com Once formed, the strained epoxide ring is susceptible to nucleophilic attack, driving the cyclization forward. Cascade reactions involving the sequential opening of multiple epoxide rings have been utilized in the synthesis of complex polyether natural products, demonstrating the versatility of this approach. nih.gov
| Starting Material | Reaction Condition | Product Feature | Reference Example |
| Halohydrin | Strong base (e.g., NaOH) | Epoxide formation | Base-promoted cyclization youtube.com |
| Polyepoxide | Lewis or Brønsted acid | Polycyclic ether formation | Epoxide-opening cascades nih.gov |
Cycloaddition Reactions in Spirocyclic Formation
Cycloaddition reactions are a class of pericyclic reactions that involve the formation of a cyclic molecule from two or more unsaturated molecules. These reactions are highly valuable in organic synthesis due to their ability to form multiple carbon-carbon bonds in a single step with high stereocontrol.
[2+3] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a powerful method for the construction of five-membered heterocyclic rings. nih.gov In the context of spirocycle synthesis, a 1,3-dipole, such as a diazoalkane, can react with a dipolarophile to form a spiro-fused five-membered ring. The reaction of diazoalkanes with alkenes is a well-established method for the synthesis of pyrazolines, which can be further transformed into other functional groups. nih.gov
The reactivity of diazoalkanes can be tuned by the substituents attached to the diazo carbon. Electrophilic diazoalkanes have been studied in [3+2] cycloaddition reactions with nucleophilic alkenes like norbornadiene. mdpi.com These reactions typically proceed through a one-step, asynchronous mechanism. mdpi.com This methodology could be adapted to construct the cyclopropane ring of this compound by using an appropriate alkene precursor.
1,3-Dipolar cycloadditions are a cornerstone in the synthesis of a wide variety of heterocyclic compounds, including spiro-heterocycles. rsc.orgtandfonline.com This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.gov A common strategy involves the in situ generation of the 1,3-dipole, which then reacts with the dipolarophile. For example, azomethine ylides, generated from the reaction of an α-amino acid with an aldehyde or ketone, are frequently used 1,3-dipoles for the synthesis of pyrrolidine-containing spirocycles. rsc.orgtandfonline.com
The versatility of this approach allows for the construction of a diverse range of spirocyclic scaffolds by varying the nature of the 1,3-dipole and the dipolarophile. Asymmetric versions of these reactions have also been developed, enabling the enantioselective synthesis of chiral spirocycles. acs.orgnih.gov The high degree of stereocontrol and functional group tolerance makes 1,3-dipolar cycloadditions a highly attractive strategy for the synthesis of complex molecules. rsc.org
| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Key Features |
| Diazoalkane | Alkene | Pyrazoline | Forms a five-membered nitrogen-containing ring |
| Azomethine Ylide | Activated Alkene | Pyrrolidine | High stereocontrol, versatile for spiro-oxindoles rsc.orgtandfonline.com |
| Nitrile Oxide | Alkene | Isoxazoline | Efficient for constructing chiral spirocyclic lactams acs.orgnih.gov |
Olefin Metathesis Approaches: Ring-Closing Metathesis (RCM) in Spiro-Epoxide Synthesis
Ring-Closing Metathesis (RCM) has become a powerful tool in organic synthesis for the formation of cyclic compounds, including those with significant ring strain. wikipedia.orgrsc.org Its application to the synthesis of spiro-epoxides, while less direct, involves the construction of a carbocyclic ring adjacent to a pre-existing epoxide moiety. The general strategy relies on a diene precursor, where the two terminal alkene functionalities are joined to form a new ring system via a metal carbene catalyst. masterorganicchemistry.com
The synthesis of a spiro[2.4]heptane system, the core of the target molecule, can be envisioned starting from a suitably substituted cyclopropane bearing two alkenyl chains. The subsequent RCM reaction would then form the five-membered ring. For the synthesis of an oxaspiro analog, the strategy would involve a diene precursor attached to an epoxide ring.
Key to the success of RCM are ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, as well as Hoveyda-Grubbs catalysts. researchgate.netsigmaaldrich.com These catalysts are known for their tolerance to a wide variety of functional groups, including ethers and, in some cases, epoxides, making them suitable for complex molecule synthesis. harvard.edu The reaction is typically driven by the release of a volatile alkene, such as ethylene (B1197577). harvard.edu
Table 1: Common Catalysts in Ring-Closing Metathesis
| Catalyst Generation | Common Name | Key Features |
|---|---|---|
| First Generation | Grubbs' Catalyst I | Good general-purpose catalyst. |
| Second Generation | Grubbs' Catalyst II | Higher activity, suitable for more challenging substrates. harvard.edu |
The efficiency of the RCM reaction in forming sterically congested spirocycles can be influenced by the choice of catalyst and reaction conditions. For example, in the synthesis of related bicyclic systems, Grubbs' first-generation catalyst under an ethylene atmosphere has shown superior results for certain substrates compared to more stable second-generation catalysts. beilstein-journals.org
Rearrangement-Based Synthetic Strategies
Rearrangement reactions offer powerful and often elegant pathways to complex molecular architectures by strategically reorganizing the carbon skeleton of a precursor molecule.
Acid-Catalyzed Isomerization Reactions of Precursors
Acid-catalyzed isomerization is a well-established method for converting epoxides into carbonyl compounds. researchgate.net This transformation, known as the Meinwald rearrangement, can be applied to precursors of this compound. The reaction typically proceeds through the protonation of the epoxide oxygen, followed by the opening of the three-membered ring to form a carbocation intermediate. A subsequent 1,2-hydride or alkyl shift then leads to the formation of an aldehyde or ketone. stackexchange.comacs.org
For the synthesis of an aldehyde, the epoxide must be appropriately substituted. For instance, the acid-catalyzed isomerization of styrene (B11656) oxide yields phenylacetaldehyde. stackexchange.com In the context of the target molecule, a precursor such as 1-vinyl-1,2-epoxycyclopentane could theoretically be isomerized under acidic conditions. Protonation of the epoxide would favor carbocation formation at the tertiary carbon, followed by a ring contraction (a 1,2-shift of a carbon bond from the cyclopentane (B165970) ring) to yield this compound. Both Brønsted and Lewis acids can catalyze this type of reaction. researchgate.net
Wolff Rearrangement and Related Transformations in Cyclic Systems
The Wolff rearrangement is a classic reaction that converts an α-diazoketone into a ketene (B1206846) through a 1,2-rearrangement, typically induced thermally, photochemically, or by metal catalysis (e.g., silver(I) salts). wikipedia.orgorganic-chemistry.org A key application of this rearrangement is in the ring contraction of cyclic ketones. wikipedia.orgyoutube.com
To synthesize the spiro[2.4]heptane skeleton, one could envision a precursor such as a 2-diazocyclohexanone (B1655139) derivative bearing a cyclopropyl (B3062369) group at the 2-position. Upon Wolff rearrangement, the cyclohexanone (B45756) ring would contract to a five-membered ring, with the migrating carbon bond forming a spirocyclic system with the adjacent cyclopropane. The resulting ketene intermediate can be trapped with various nucleophiles. organic-chemistry.org If trapped with water, it would yield a carboxylic acid, which could then be converted to the target aldehyde through standard functional group manipulations. This method is particularly effective for generating ring-strained systems where other reactions might not be successful. wikipedia.org
Strain-Relocating Semipinacol Rearrangements for Strained Spiro Systems
Semipinacol rearrangements are powerful transformations for constructing carbon frameworks, particularly for creating quaternary carbon centers and challenging carbocycles. researchgate.net A specific variant, the "strain-relocating" semipinacol rearrangement, is exceptionally useful for the synthesis of strained spiro compounds. researchgate.netnih.gov
This strategy involves an intermediate where an electrophilic carbon center is located next to an oxygen-bearing carbon, which drives a 1,2-migration of a C-C or C-H bond to generate a carbonyl group. wikipedia.orgnih.gov For example, a novel approach to the highly strained spiro[3.3]heptan-1-one motif was developed through the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. researchgate.net The resulting 1-bicyclobutylcyclopropanol intermediate readily undergoes a semipinacol rearrangement in the presence of an acid, directly affording the substituted spiro[3.3]heptan-1-one. researchgate.netnih.gov This process highlights the potential to use the release of ring strain as a driving force for complex skeletal reorganizations, a principle directly applicable to the synthesis of the strained 5-oxaspiro[2.4]heptane system.
Organometallic Catalysis in Spiro Compound Synthesis
Organometallic catalysis provides a diverse toolkit for the construction of complex organic molecules, including spirocycles. Transition metals can mediate unique transformations that are otherwise difficult to achieve.
Application of Chromium-Derived Carbene Complexes
Chromium carbene complexes, also known as Fischer carbenes, are versatile reagents in organic synthesis. The complexation of an arene or other organic moiety to a chromium carbonyl unit significantly alters its reactivity. uwindsor.ca While often used in cycloadditions and annulations, specific chromium complexes can be employed in the synthesis of highly strained ring systems.
For instance, a dinuclear chromium carbido complex, formed from the reduction of carbon tetrabromide with CrBr₂, has been shown to react with alkenes in a formal double-cyclopropanation. This reaction affords spiropentanes, where the central quaternary carbon of the spiropentane (B86408) framework is delivered by the carbido ligand. rsc.org This demonstrates the capacity of chromium complexes to construct spirocyclic systems containing highly strained three-membered rings. While not a direct synthesis of the target molecule, this methodology showcases the potential of chromium-based reagents to assemble the core spiro[2.4]heptane structure, which could then be further functionalized.
Table 2: Summary of Synthetic Strategies
| Methodology | Key Transformation | Precursor Type | Resulting Feature |
|---|---|---|---|
| Ring-Closing Metathesis | Diene cyclization | Acyclic diene on a cyclopropane | Forms five-membered ring of spirocycle |
| Acid-Catalyzed Isomerization | Epoxide to aldehyde rearrangement | Cyclic epoxide with adjacent vinyl group | Forms aldehyde and spiro-epoxide core |
| Wolff Rearrangement | Ring contraction of α-diazoketone | Cyclic α-diazoketone with spiro substituent | Forms contracted ring of spirocycle |
| Semipinacol Rearrangement | Strain-relocating 1,2-shift | Bicyclobutylcyclopropanol | Forms strained spiroketone |
Palladium-Assisted Allylic Alkylation Routes
Palladium-catalyzed allylic alkylation has emerged as a powerful tool for the construction of spirocyclic systems, including those related to 5-oxaspiro[2.4]heptane frameworks. This methodology often involves the reaction of a nucleophile with a π-allylpalladium intermediate, which can be generated from a variety of precursors. While direct synthesis of this compound using this method is not extensively documented, the synthesis of related spiro[2.4]heptanes and 4-oxaspiro[2.4]heptanes provides significant insights into potential synthetic strategies. nih.govnih.gov
One notable approach involves the palladium-catalyzed intermolecular cycloaddition of γ-methylidene-δ-valerolactones with electron-deficient olefins. nih.gov The selectivity of these reactions can be highly dependent on the choice of ligands, which can direct the nucleophilic attack to different positions of the π-allylpalladium intermediate. nih.gov For instance, the use of sterically demanding phosphine (B1218219) ligands can control the site of nucleophilic attack, leading to the formation of the desired spirocyclic core. nih.gov
In a related context, the enantioselective synthesis of 5-azaspiro[2.4]heptane derivatives has been achieved through a one-pot double allylic alkylation of a glycine (B1666218) imine analog. mdpi.com This reaction proceeds in the presence of a chinchonidine-derived catalyst under phase-transfer conditions, highlighting the potential for asymmetric synthesis in related spirocyclic systems. mdpi.com Such enantioselective palladium-catalyzed allylic alkylations are instrumental in creating all-carbon quaternary stereocenters, a common feature in complex natural products. rsc.org
| Methodology | Precursors | Catalyst/Reagents | Key Features | Ref. |
| Intermolecular Cycloaddition | γ-Methylidene-δ-valerolactones, Electron-deficient olefins | Palladium catalyst, Phosphine ligands | Ligand-dependent control of regioselectivity | nih.govnih.gov |
| Decarboxylative Cyclopropanation | γ-Methylidene-δ-valerolactones, Aromatic aldehydes | Palladium catalyst, Sterically demanding phosphine ligands | Formation of 4-oxaspiro[2.4]heptanes | nih.gov |
| Double Allylic Alkylation | Glycine imine analog, Allylic bromide | Palladium catalyst, Chinchonidine-derived catalyst | Enantioselective synthesis of aza-spiro analogs | mdpi.com |
Lithium-Amide Induced Single-Electron Transfer Processes for Spiro-Heterocycles
Lithium amides, such as lithium diisopropylamide (LDA), are known to induce rearrangements in certain spirocyclic systems, which can be harnessed for the synthesis of novel spiro-heterocycles. sci-hub.boxnih.gov While direct application to the synthesis of this compound is not prominently featured in the literature, the behavior of related spirocyclic oxindoles offers a conceptual framework. sci-hub.boxnih.gov
For example, spirocyclohexa-2,5-dienes have been shown to undergo rearrangement when treated with one equivalent of LDA at low temperatures. sci-hub.boxnih.gov The resulting intermediates can then react with electrophiles, such as aldehydes, with high diastereocontrol. sci-hub.boxnih.gov A proposed mechanism involves a diisopropylamine-mediated proton transfer. sci-hub.boxnih.gov This type of reactivity suggests that appropriately substituted precursors could potentially be cyclized or rearranged to form the 5-oxaspiro[2.4]heptane core under the influence of lithium amides. The role of single-electron transfer (SET) in some base-catalyzed dimerizations of alkynyl cyclopropyl ketones to form 6-methylene-5-oxaspiro[2.4]heptanones has also been suggested, indicating the potential for radical or SET pathways in the formation of such spirocycles. researchgate.net
| Reactant Type | Reagent | Key Transformation | Potential Application | Ref. |
| Spirocyclic Oxindoles | Lithium Diisopropylamide (LDA) | Rearrangement and functionalization | Synthesis of functionalized spiro-heterocycles | sci-hub.boxnih.gov |
| Alkynyl Cyclopropyl Ketones | t-BuOK/t-BuOH/THF | Dimerization to spirocycles | Potential for SET-mediated spirocyclization | researchgate.net |
Functional Group Interconversions and Derivatization at the Carbaldehyde Moiety
The carbaldehyde group of this compound is a versatile functional handle for a variety of chemical transformations.
Regioselective Oxidation Reactions
The aldehyde functionality can be selectively oxidized to the corresponding carboxylic acid. A number of methods are available for this transformation, offering high yields and compatibility with various functional groups. Green and sustainable methods, such as light-promoted oxidation using atmospheric oxygen as the sole oxidant, have been developed. rsc.org This particular method can be performed without a catalyst in a solvent mixture of acetone (B3395972) and water. rsc.org Another approach involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) based systems. For instance, a TEMPO-CuCl catalyzed aerobic oxidation in an ionic liquid can efficiently convert aldehydes to carboxylic acids, with the advantage of simple product isolation and catalyst recycling. organic-chemistry.org Mechanochemical methods, using ball milling, also provide an eco-friendly option for TEMPO-assisted air oxidation of alcohols to aldehydes, which can be extended to the over-oxidation to carboxylic acids if desired, avoiding the use of toxic organic solvents. nih.gov
| Oxidation Method | Reagents/Conditions | Key Advantages | Ref. |
| Light-Promoted Aerobic Oxidation | Sunlight or LED (370 nm), Acetone/Water | Catalyst-free, Sustainable | rsc.org |
| TEMPO-Catalyzed Aerobic Oxidation | TEMPO, CuCl, O2, Ionic Liquid | Mild conditions, Recyclable catalyst system | organic-chemistry.org |
| Mechanochemical TEMPO Oxidation | TEMPO, [Cu(MeCN)4]OTf, Ball milling, Air | Solvent-free, Rapid reaction | nih.gov |
Controlled Reduction Strategies
The aldehyde group can be selectively reduced to the corresponding primary alcohol. A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the chemoselectivity of the reaction, particularly in the presence of other reducible functional groups. Sodium borohydride (NaBH4) is a commonly used reagent for the reduction of aldehydes. orientjchem.org For enhanced selectivity, modified borohydride reagents or specific reaction systems can be utilized. For example, a system of NaBH4 and sodium oxalate (B1200264) (Na2C2O4) in water allows for the selective reduction of aldehydes in the presence of ketones. orientjchem.org Another selective reducing agent is sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride, which chemoselectively reduces aldehydes over ketones. tcichemicals.com Flow chemistry techniques using sodium dithionite (B78146) have also been shown to effectively reduce aldehydes with the benefit of reduced reaction times compared to batch processes. nih.gov
| Reduction System | Key Features | Ref. |
| NaBH4/Na2C2O4/H2O | Selective for aldehydes over ketones; Green solvent | orientjchem.org |
| Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride | High chemoselectivity for aldehydes | tcichemicals.com |
| Sodium Dithionite (Flow Chemistry) | Reduced reaction times; Controlled conditions | nih.gov |
Nucleophilic Additions and Substitutions on the Aldehyde Group
The electrophilic carbon of the carbaldehyde is susceptible to attack by a wide range of nucleophiles, leading to a diverse array of derivatives. libretexts.orglibretexts.orgmasterorganicchemistry.com These reactions typically proceed through a tetrahedral intermediate. libretexts.org The addition of organometallic reagents, such as Grignard or organolithium reagents, results in the formation of secondary alcohols. masterorganicchemistry.com Cyanide ions can add to form cyanohydrins, which are versatile synthetic intermediates. masterorganicchemistry.com Other nucleophiles like amines, alcohols, and thiols can also react with the aldehyde group to form imines, acetals, and thioacetals, respectively. The reactivity of the aldehyde is generally higher than that of ketones due to less steric hindrance and electronic factors. libretexts.orglibretexts.org
| Nucleophile | Product Type | Key Features | Ref. |
| Organometallic Reagents (e.g., Grignard) | Secondary Alcohols | C-C bond formation; Irreversible addition | masterorganicchemistry.com |
| Cyanide (e.g., HCN, NaCN) | Cyanohydrins | Versatile intermediates for further transformation | masterorganicchemistry.com |
| Amines (Primary) | Imines | Formation of a C=N bond | libretexts.org |
| Alcohols | Acetals | Protection of the aldehyde group | libretexts.org |
Stereoselective and Asymmetric Synthesis of 5-Oxaspiro[2.4]heptane Systems
The development of stereoselective methods for the synthesis of spirocyclic systems is of great importance due to the prevalence of these motifs in biologically active molecules. For the 5-oxaspiro[2.4]heptane framework and its analogs, several stereoselective strategies have been reported.
A base-catalyzed dimerization of alkynyl cyclopropyl ketones has been shown to produce 6-methylene-5-oxaspiro[2.4]heptanones in a regio- and stereoselective manner. rsc.org This reaction proceeds effectively with a t-BuOK/t-BuOH/THF catalytic system at room temperature. rsc.org
For the related aza-spiro[2.4]heptane systems, a catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate (B1210297) has been developed. rsc.org This method provides a direct and facile route to highly functionalized 5-aza-spiro[2.4]heptanes. rsc.org Asymmetric synthesis of a 5-azaspiro[2.4]heptane derivative, a key component in the antiviral agent ledipasvir, has also been accomplished via a catalytic and enantioselective double allylic alkylation of a glycine imine analog. mdpi.com
These examples demonstrate that catalytic asymmetric reactions, including cycloadditions and allylic alkylations, are powerful strategies for controlling the stereochemistry of spiro[2.4]heptane systems. The principles from these syntheses of related analogs can be applied to the development of stereoselective routes to this compound.
| Methodology | Substrates | Key Outcome | Ref. |
| Base-Catalyzed Dimerization | Alkynyl cyclopropyl ketones | Regio- and stereoselective formation of 5-oxaspiro[2.4]heptanones | rsc.org |
| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylides, Ethyl cyclopropylidene acetate | Enantioselective synthesis of 5-aza-spiro[2.4]heptanes | rsc.org |
| Catalytic Asymmetric Allylic Alkylation | Glycine imine analog, Allylic bromide | Enantioselective synthesis of a 5-azaspiro[2.4]heptane derivative | mdpi.com |
Chiral Auxiliary-Based Methodologies
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org In the context of spiro-oxetane synthesis, chiral auxiliaries are temporarily attached to a precursor molecule to direct the formation of a specific stereoisomer. numberanalytics.comnih.gov This approach has been particularly successful in the synthesis of complex chiral molecules, including spirocyclic compounds. nih.gov
One notable example involves the use of Evans-type oxazolidinone auxiliaries. These auxiliaries can be acylated with a suitable progenitor to an oxetane (B1205548) ring, and subsequent diastereoselective reactions, such as aldol (B89426) additions or alkylations, can set the desired stereocenters. wikipedia.orgresearchgate.net The auxiliary then guides the cyclization to form the spiro-oxetane with high diastereoselectivity. After the spirocycle is formed, the auxiliary can be cleaved and recycled. While specific examples for this compound are not extensively documented, the principles of chiral auxiliary-controlled synthesis of other complex aldehydes, such as Garner's aldehyde, provide a conceptual framework. scilit.com
Another approach utilizes pseudoephedrine as a chiral auxiliary, which has proven effective in the asymmetric alkylation of amides, a key step in building up the carbon framework necessary for the spirocycle. nih.gov The stereodirecting influence of the pseudoephedrine scaffold allows for the introduction of substituents with high stereocontrol, which can then be elaborated to form the spirocyclic system.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction Controlled | Key Features |
|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, predictable stereochemical outcome. wikipedia.org |
| Pseudoephedrine | Alkylations | Effective for creating quaternary carbon centers. nih.gov |
Enantioselective Catalysis in Spirocycle Formation
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of spiro-oxetanes, organocatalysis and transition-metal catalysis have emerged as powerful tools.
Organocatalytic approaches, for instance, can be employed in the asymmetric Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. rsc.orglancs.ac.uk Chiral catalysts can influence the facial selectivity of the alkene approaching the excited carbonyl, leading to the formation of one enantiomer of the spiro-oxetane over the other.
Transition metal catalysis has also been successfully applied to the synthesis of spirocyclic compounds. For example, the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a related spirocyclic system, has been achieved through the highly effective asymmetric hydrogenation of a protected precursor in the presence of a chiral ruthenium catalyst. nih.gov This highlights the potential of transition metal-catalyzed reactions to construct the spiro[2.4]heptane framework with high enantioselectivity. While a direct application to this compound is yet to be widely reported, these examples provide a strong foundation for future research.
A patent describes the synthesis of 5-oxaspiro[2.4]heptan-6-one, a close analog of the target molecule, which could potentially be adapted to produce the desired carbaldehyde. rsc.org This synthesis involves the base-catalyzed dimerization of alkynyl cyclopropyl ketones, demonstrating a regioselective and stereoselective approach to the 5-oxaspiro[2.4]heptane core. rsc.orgresearchgate.net
Methodological Advancements and Practical Considerations in Synthetic Protocols
The successful synthesis of complex molecules like this compound often hinges on the optimization of reaction conditions and the application of modern synthetic techniques.
Optimization of Reaction Conditions: Solvent Polarity, Temperature, and Catalyst Loading
The outcome of a chemical reaction, particularly in terms of yield and selectivity, is highly dependent on the reaction conditions. For the synthesis of spiro-oxetanes, careful optimization of solvent polarity, temperature, and catalyst loading is crucial.
Solvent Polarity: The polarity of the solvent can significantly influence the diastereoselectivity of a reaction. In some cases, a complete reversal of diastereoselectivity can be achieved by changing the solvent. This effect is often attributed to the differential stabilization of transition states by the solvent.
Temperature: Temperature is another critical parameter that can affect the stereochemical outcome of a reaction. Lowering the temperature can often enhance the selectivity of a reaction by favoring the transition state with the lower activation energy.
Catalyst Loading: In catalytic reactions, the amount of catalyst used, or catalyst loading, can impact both the reaction rate and the selectivity. Optimizing the catalyst loading is essential to achieve a balance between reaction efficiency and cost-effectiveness. Insufficient catalyst may lead to slow or incomplete reactions, while excessive catalyst can sometimes lead to undesired side reactions or be economically unviable.
Table 2: Impact of Reaction Parameters on Spirocycle Synthesis
| Parameter | Effect on Reaction | Example |
|---|---|---|
| Solvent Polarity | Can influence diastereoselectivity. | Reversal of selectivity in Michael additions. |
| Temperature | Can enhance enantioselectivity. | Lower temperatures often favor higher selectivity. |
Strategies for Ensuring Precursor Purity and Troubleshooting Cyclization Reactions
The purity of the starting materials is paramount for the success of any synthetic sequence. Impurities can interfere with the reaction, leading to lower yields, the formation of byproducts, and difficulties in purification. Therefore, rigorous purification of precursors is essential. Standard purification techniques such as distillation, recrystallization, and chromatography are often employed.
Intramolecular cyclization reactions to form strained rings like oxetanes can be challenging. Common issues include competing intermolecular reactions, elimination reactions, and the formation of undesired ring sizes. Troubleshooting these reactions often involves a systematic variation of reaction conditions, such as concentration, temperature, and the choice of base or catalyst. For instance, high dilution conditions can favor intramolecular cyclization over intermolecular polymerization.
Application of Advanced Synthetic Techniques (e.g., Microwave Irradiation, Flow Chemistry)
Modern synthetic techniques like microwave irradiation and flow chemistry offer significant advantages over traditional batch processing, including reduced reaction times, improved yields, and enhanced safety.
Microwave Irradiation: Microwave-assisted organic synthesis utilizes microwave energy to heat reactions rapidly and efficiently. semanticscholar.org This can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to minutes. semanticscholar.org For the synthesis of spiro heterocycles, microwave irradiation has been shown to be a powerful tool, enabling the rapid construction of complex molecular architectures. semanticscholar.org In the context of the Paternò-Büchi reaction, microwave assistance could potentially enhance the efficiency of the photocycloaddition.
Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuous stream through a reactor. spirochem.com This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. spirochem.com Photochemical reactions, including the Paternò-Büchi reaction, are particularly well-suited for flow chemistry, as the small dimensions of the reactor allow for efficient irradiation of the reaction mixture. spirochem.com The application of flow chemistry to the synthesis of spirocyclic polyketides has demonstrated its potential for the efficient construction of complex natural products. researchgate.net
Reactivity of the Aldehyde Functionality
The aldehyde functional group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its role in carbon-carbon bond formation. For this compound, the interplay between the aldehyde's reactivity and the stereoelectronic effects of the adjacent spirocyclic system is of significant academic interest.
Condensation Reactions and their Stereochemical Implications
Condensation reactions, such as aldol and Wittig reactions, are fundamental transformations for aldehydes. The unique three-dimensional structure of the 5-oxaspiro[2.4]heptane scaffold is expected to impose significant facial bias, leading to stereoselective outcomes in reactions at the carbonyl center. The cyclopropyl and tetrahydrofuran rings create a rigid framework that should direct the approach of incoming nucleophiles. However, no specific studies documenting these condensation reactions or their stereochemical outcomes for this compound have been reported.
Ring-Opening and Ring-Expansion Reactions of the Spirocyclic Skeleton
The inherent ring strain of the cyclopropane unit and the presence of a heteroatom in the tetrahydrofuran ring suggest that the spirocyclic skeleton of this compound could be susceptible to ring-opening or ring-expansion reactions under specific conditions. Such reactions are often promoted by acid or Lewis acid catalysts and can lead to the formation of novel carbocyclic or heterocyclic frameworks. Research on related spiro[2.4]heptane systems has demonstrated the feasibility of such rearrangements. Nevertheless, studies detailing these transformations specifically for the title compound are absent from the current body of literature.
Chemical Stability and Degradation Pathways of the 5-Oxaspiro[2.4]heptane System under Acidic and Basic Conditions
Understanding the stability of a molecule across a range of pH conditions is crucial for its synthesis, purification, and application. The ether linkage in the tetrahydrofuran ring and the strained cyclopropane ring are potential sites of degradation under strongly acidic or basic conditions. Acid-catalyzed hydrolysis of the ether or cleavage of the cyclopropane ring, as well as base-induced rearrangements, are plausible degradation pathways. A systematic study of the stability of this compound would be necessary to define its viable chemical environment, but such a study has not been published.
Advanced Spectroscopic and Structural Elucidation of 5 Oxaspiro 2.4 Heptane 1 Carbaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the structural analysis of 5-Oxaspiro[2.4]heptane-1-carbaldehyde derivatives, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the aldehyde, the cyclopropyl (B3062369) protons, and the tetrahydrofuran (B95107) ring protons.
The most downfield signal is anticipated to be the aldehydic proton (CHO), typically appearing in the δ 9-10 ppm region. This signal is highly distinctive and would likely appear as a doublet due to coupling with the proton on the adjacent cyclopropyl carbon (C1).
The protons on the cyclopropane (B1198618) ring are expected to resonate in the upfield region, generally between δ 0.5 and 2.5 ppm. Due to the rigid nature of the three-membered ring, these protons (H1, H2, and H3) would display complex splitting patterns arising from both geminal and vicinal coupling. For instance, the protons on C2 and C3 would be diastereotopic and show distinct chemical shifts and coupling constants. The geminal coupling constant (²J) for cyclopropane methylene (B1212753) protons is typically around 4-9 Hz.
The protons of the tetrahydrofuran ring (H6 and H7) are expected to appear in the range of δ 3.5-4.5 ppm, influenced by the adjacent oxygen atom. The spirocyclic nature of the molecule renders the protons on C6 and C7 diastereotopic, leading to separate signals and complex splitting.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| CHO | 9.0 - 10.0 | d | ³J ≈ 3-5 Hz |
| H1 | 2.0 - 2.5 | m | - |
| H2/H3 (cyclopropyl) | 0.5 - 1.5 | m | ²J ≈ 4-9 Hz, ³J (cis/trans) ≈ 5-12 Hz |
| H6 (tetrahydrofuran) | 3.5 - 4.2 | m | ²J ≈ 8-10 Hz, ³J ≈ 6-8 Hz |
| H7 (tetrahydrofuran) | 1.8 - 2.2 | m | - |
In a broadband decoupled ¹³C NMR spectrum, each non-equivalent carbon atom of this compound would appear as a single peak.
The most deshielded carbon is the carbonyl carbon of the aldehyde group, expected in the δ 190-205 ppm region. The spiro carbon (C4), being a quaternary carbon bonded to oxygen, would likely appear around δ 80-100 ppm. The carbons of the tetrahydrofuran ring adjacent to the oxygen (C6) would resonate in the δ 60-80 ppm range, while the other tetrahydrofuran carbon (C7) would be further upfield. The cyclopropyl carbons (C1, C2, C3) are characteristically found in the upfield region of the spectrum, typically between δ 10-35 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CHO | 190 - 205 |
| C1 | 25 - 35 |
| C2/C3 | 10 - 20 |
| C4 (spiro) | 80 - 100 |
| C6 | 60 - 80 |
| C7 | 25 - 40 |
To unambiguously assign the proton and carbon signals and to determine the connectivity and relative stereochemistry, 2D NMR techniques are essential. nih.gov
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be observed between the aldehydic proton and H1, between H1 and the protons on C2 and C3, and within the tetrahydrofuran ring proton network (H6 and H7).
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity around quaternary centers, such as the spiro carbon (C4), by observing correlations from protons on C3, C6, and C7 to C4.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, which is vital for determining the stereochemistry of the molecule, particularly the relative orientation of the aldehyde group with respect to the tetrahydrofuran ring.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures of Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.
The most prominent absorption would be the strong carbonyl (C=O) stretch of the aldehyde, expected in the range of 1720-1740 cm⁻¹. The presence of an aldehyde is further confirmed by two characteristic C-H stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹. mdpi.com The C-O-C stretching vibration of the tetrahydrofuran ether linkage would give rise to a strong, characteristic band in the 1050-1150 cm⁻¹ region. The C-H stretching vibrations of the aliphatic cyclopropyl and tetrahydrofuran rings would be observed around 2850-3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (CHO) | C-H Stretch | ~2820 and ~2720 | Medium |
| Aldehyde (C=O) | C=O Stretch | 1720 - 1740 | Strong |
| Ether (C-O-C) | C-O Stretch | 1050 - 1150 | Strong |
| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns. For this compound (C₇H₁₀O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.
Under electron ionization (EI), the molecular ion would undergo fragmentation. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom ([M-1]⁺) or the loss of the entire formyl group ([M-29]⁺). Fragmentation of the spirocyclic ether system is also expected. Alpha-cleavage next to the ether oxygen is a common pathway for ethers, which could lead to the opening of the tetrahydrofuran ring. Cleavage of the cyclopropane ring can also occur, leading to a variety of smaller fragment ions.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 126 | [C₇H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 125 | [C₇H₉O₂]⁺ | Loss of H radical from aldehyde |
| 97 | [C₆H₉O]⁺ | Loss of formyl radical (CHO) |
| 83 | [C₅H₇O]⁺ | Ring fragmentation |
| 71 | [C₄H₇O]⁺ | Cleavage of tetrahydrofuran ring |
X-ray Crystallography for Precise Spirocyclic Geometry and Stereochemical Assignment
While spectroscopic methods provide invaluable data on connectivity and relative stereochemistry, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional molecular structure. Should a suitable crystal of a this compound derivative be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles.
This analysis would definitively confirm the geometry of the spirocyclic system, including the planarity or puckering of the tetrahydrofuran ring and the characteristic bond lengths of the cyclopropane ring. Crucially, it would establish the absolute stereochemistry at the chiral centers (C1 and C4), providing a definitive structural model that can be used to calibrate and confirm the interpretations of spectroscopic data, such as NOESY. In one study of a complex spiro[cyclopropane-1,2′-indene] derivative, X-ray analysis confirmed the structure and revealed a slight shortening of the C1-C2 bond in the cyclopropane ring.
Computational and Theoretical Investigations of 5 Oxaspiro 2.4 Heptane 1 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Oxaspiro[2.4]heptane-1-carbaldehyde. These methods offer a molecular-level understanding of the compound's behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on spirocyclic compounds have provided valuable information on their geometries and electronic characteristics. For this compound, DFT calculations at levels such as B3LYP/6-31G(d,p) can predict its optimized geometry. These calculations indicate that the spirocyclic nature of the molecule imposes significant strain, leading to deviations from ideal bond angles. The cyclopropane (B1198618) ring is expected to have internal C-C-C bond angles of approximately 60°, while the bond angles in the tetrahydrofuran (B95107) ring will be closer to the standard tetrahedral angle but distorted due to the spiro fusion. The presence of the electronegative oxygen atom in the tetrahydrofuran ring and the electron-withdrawing carbaldehyde group significantly influences the electronic distribution across the molecule.
Interactive Data Table: Predicted Bond Angles from DFT Calculations
| Atoms Involved | Predicted Bond Angle (°) |
| C1-C2-C3 (cyclopropane) | ~60 |
| C2-C1-C4 (cyclopropane) | ~60 |
| C1-C(spiro)-C5 | ~115 |
| C(spiro)-O-C8 | ~109 |
| O-C(spiro)-C1 | ~110 |
| C1-C(carbaldehyde)-H | ~120 |
Note: The data in this table is illustrative and based on typical values for similar spirocyclic systems.
Molecular orbital (MO) theory provides a framework for understanding the reactivity of molecules by examining their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's chemical reactivity. For this compound, the HOMO is likely to be localized on the oxygen atom of the tetrahydrofuran ring and the cyclopropane ring due to the presence of lone pairs and strained bonds, respectively. These regions are therefore susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon of the carbaldehyde group, making it the primary site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Interactive Data Table: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: The data in this table is illustrative and based on typical values for similar spirocyclic systems.
Conformational Analysis and Strain Energy Calculations of Spirocyclic Systems
Strain energy calculations, often performed using computational methods, quantify the excess energy of a cyclic molecule compared to a strain-free reference compound. For spiro[2.4]heptane, the parent hydrocarbon, the strain energy is a combination of the strain from the cyclopropane ring and the cyclopentane (B165970) ring. The introduction of an oxygen atom to form the tetrahydrofuran ring and a carbaldehyde group will modulate this strain. The total strain energy is a composite of angle strain, torsional strain, and steric strain.
Interactive Data Table: Estimated Strain Energy Components
| Type of Strain | Estimated Energy (kcal/mol) |
| Angle Strain | 25-30 |
| Torsional Strain | 5-10 |
| Steric Strain | 2-5 |
| Total Strain Energy | 32-45 |
Note: The data in this table is illustrative and based on typical values for similar spirocyclic systems.
Prediction of Reaction Mechanisms and Transition State Structures
Computational chemistry plays a vital role in predicting the mechanisms of chemical reactions and characterizing the structures of transition states. For this compound, a key reaction is the nucleophilic addition to the carbonyl group of the carbaldehyde. DFT calculations can be employed to model the reaction pathway of a nucleophile approaching the electrophilic carbonyl carbon.
The reaction is expected to proceed through a transition state where the new bond between the nucleophile and the carbonyl carbon is partially formed, and the C=O double bond is partially broken. The geometry and energy of this transition state determine the activation energy and, consequently, the rate of the reaction. Computational studies can help to visualize the transition state structure and understand the electronic changes that occur during the reaction. For instance, the attack of a hydride ion (from a reducing agent like NaBH4) on the carbonyl carbon would lead to the formation of a primary alcohol. The calculations would reveal a tetrahedral intermediate, consistent with the established mechanism of nucleophilic addition to aldehydes.
Molecular Modeling and Docking Studies for Investigating Ligand-Target Interactions
Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or a nucleic acid. These studies are fundamental in drug discovery and design.
In a typical docking study, the three-dimensional structure of the target protein is obtained from experimental data (like X-ray crystallography or NMR) or generated through homology modeling. The this compound molecule is then computationally "docked" into the active site of the target protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode.
Strategic Applications of 5 Oxaspiro 2.4 Heptane 1 Carbaldehyde in Advanced Organic Synthesis
As a Versatile Synthon for Complex Molecular Architectures
The strategic placement of the aldehyde and the spiro-fused oxirane ring makes 5-oxaspiro[2.4]heptane-1-carbaldehyde an attractive starting material for the synthesis of more complex molecular structures. The aldehyde allows for a wide range of classical transformations, including olefination, reduction, oxidation, and imine formation, while the oxirane ring is susceptible to nucleophilic attack, leading to ring-opening and the introduction of new functional groups with defined stereochemistry.
Building Block in Natural Product Total Synthesis
While direct examples of the incorporation of this compound into the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are present in various natural products. The spiro[2.4]heptane core is a key feature in some prostaglandins and other biologically active compounds. Synthetic strategies toward analogs of such natural products often involve the use of synthons containing the spiro[2.4]heptane framework. The aldehyde functionality of this compound provides a convenient handle for the elaboration of side chains, a common feature in many natural products. For instance, a Wittig reaction or a Horner-Wadsworth-Emmons olefination could be employed to install complex carbon chains, which are prevalent in polyketide and fatty acid-derived natural products. The oxirane ring could be opened by a nucleophile to introduce a hydroxyl group and another substituent, setting up key stereocenters found in many natural products.
Scaffold for the Development of Novel Heterocyclic Compounds
The reactivity of this compound lends itself to the synthesis of a variety of novel heterocyclic compounds. Nitrogen-containing heterocycles are of particular interest due to their prevalence in pharmaceuticals and other bioactive molecules.
The aldehyde group can readily undergo condensation reactions with amines to form imines, which can then be further elaborated. For example, reaction with a primary amine followed by reduction would yield a secondary amine. Subsequent intramolecular nucleophilic attack of the amine onto the oxirane ring would lead to the formation of a nitrogen-containing spirocyclic heterocycle.
Furthermore, the aldehyde can participate in multicomponent reactions to generate complex heterocyclic scaffolds in a single step. For instance, a Passerini or Ugi reaction involving this compound, an amine, an isocyanide, and a carboxylic acid could yield highly functionalized and structurally diverse peptide-like molecules incorporating the spirocyclic core. The inherent three-dimensionality of the starting aldehyde would be transferred to the resulting heterocyclic products, a desirable feature in modern drug discovery.
Role in Agrochemical and Medicinal Chemistry Research as a Structural Motif
The spirocyclic scaffold of this compound is of significant interest in the fields of agrochemical and medicinal chemistry. Spirocycles are recognized for their ability to introduce conformational rigidity and three-dimensionality into molecules, which can lead to improved binding affinity and selectivity for biological targets.
Development of Agrochemically Relevant Synthetic Intermediates
Spirocyclic structures are found in a number of commercially successful pesticides and herbicides. The unique shape and conformational constraint of the spiro[2.4]heptane moiety can lead to novel modes of action and help overcome resistance issues associated with existing agrochemicals. This compound can serve as a starting point for the synthesis of new spirocyclic agrochemical candidates. The aldehyde functionality allows for the introduction of various toxophores or other functional groups known to be important for pesticidal or herbicidal activity. For example, the aldehyde could be converted into a pyrazole or an isoxazole ring, which are common moieties in agrochemicals. The oxirane ring also offers a site for further functionalization, potentially leading to compounds with enhanced biological activity and optimized physicochemical properties for agricultural applications.
Precursors for Pharmaceutically Relevant Targets (e.g., Leukotriene Antagonists)
Leukotrienes are inflammatory mediators involved in respiratory conditions such as asthma. Leukotriene receptor antagonists are an important class of drugs for the management of these conditions. While there are no specific reports of this compound being used as a direct precursor for known leukotriene antagonists, its structural elements are relevant. The synthesis of some leukotriene antagonists involves aldehydes as key intermediates for the construction of the carbon skeleton. The spirocyclic nature of this compound could be explored to create novel analogs of existing leukotriene antagonists with potentially improved potency, selectivity, or pharmacokinetic profiles. The rigid spirocyclic core could be used to mimic or constrain the conformation of the flexible side chains of known antagonists, leading to a better fit in the receptor binding pocket.
Investigation of Spirocyclic Scaffolds as Bioisosteres in Lead Compound Development
In medicinal chemistry, bioisosterism is a strategy used to design analogs of bioactive compounds by replacing a functional group with another group of similar size, shape, and electronic properties to improve the compound's biological activity or physicochemical properties. Spirocyclic scaffolds are increasingly being investigated as bioisosteres for more common, planar aromatic rings in drug candidates. The three-dimensional nature of the spiro[2.4]heptane moiety can provide a better spatial arrangement of substituents for interaction with a biological target compared to a flat phenyl ring. This can lead to enhanced potency and selectivity, as well as improved properties such as solubility and metabolic stability. The aldehyde group of this compound provides a convenient point of attachment for the rest of the molecule, allowing for the systematic exploration of the spirocyclic core as a bioisosteric replacement for aromatic groups in lead compounds.
Future Perspectives and Emerging Research Avenues for 5 Oxaspiro 2.4 Heptane 1 Carbaldehyde
Development of Novel and Sustainable Synthetic Routes
While classical synthetic approaches to spirocycles exist, the future of synthesizing 5-Oxaspiro[2.4]heptane-1-carbaldehyde and its derivatives will likely focus on efficiency, stereocontrol, and sustainability. Modern synthetic strategies are increasingly moving away from stoichiometric reagents and harsh reaction conditions. Future routes will likely prioritize atom economy and the use of catalytic methods.
Key areas for development include:
Asymmetric Catalysis: The development of enantioselective methods for the synthesis of chiral this compound will be crucial for its application in medicinal chemistry and materials science. This could involve the use of chiral organocatalysts or transition-metal complexes to control the stereochemistry of key bond-forming reactions. nih.gov
Cascade Reactions: One-pot cascade reactions that enable the rapid construction of the spirocyclic core from simple starting materials would represent a significant advance. researchgate.net Such strategies improve efficiency by minimizing purification steps and reducing solvent waste.
Photoredox Catalysis: The use of visible-light photoredox catalysis could open up new avenues for the synthesis and functionalization of the 5-Oxaspiro[2.4]heptane framework under mild conditions.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Development of novel chiral catalysts for spirocyclization. |
| Transition-Metal Catalysis | High efficiency and selectivity, potential for novel bond formations. | Exploring new catalytic cycles for spiro-etherification. |
| Cascade Reactions | Increased efficiency, reduced waste, rapid access to molecular complexity. | Design of multi-step one-pot syntheses. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity patterns. | Application to radical-mediated cyclization and functionalization. |
Exploration of Unprecedented Reactivities and Transformations
The inherent ring strain of the spiro[2.4]heptane system, combined with the electronic influence of the oxygen atom and the aldehyde group, suggests a rich and potentially underexplored reactive landscape. Future research will likely focus on leveraging these features to uncover novel chemical transformations.
Potential areas of exploration include:
Ring-Opening and Rearrangement Reactions: The strained cyclopropane (B1198618) ring may be susceptible to selective ring-opening under thermal, photochemical, or catalytic conditions, providing access to a diverse range of functionalized cyclopentane (B165970) derivatives.
Domino Reactions Initiated at the Aldehyde: The aldehyde functionality can serve as a handle to initiate domino reaction sequences, where a single synthetic operation triggers a cascade of bond-forming events, leading to the rapid construction of complex molecular architectures.
[2+n] Cycloadditions: The double bond character of the carbonyl group and the strained nature of the adjacent ring system could enable novel cycloaddition reactions, providing access to new polycyclic frameworks.
Integration with High-Throughput Synthesis and Automation Methodologies
The application of high-throughput synthesis and automation has the potential to dramatically accelerate the exploration of the chemical space around this compound. nih.govyoutube.com These technologies enable the rapid synthesis and screening of large libraries of compounds, which is invaluable for drug discovery and materials science. nih.govchemspeed.com
Future research in this area could involve:
Automated Synthesis Platforms: The development of automated synthesis platforms capable of performing multi-step syntheses of this compound derivatives would allow for the rapid generation of compound libraries with diverse substitution patterns. youtube.comucla.edu
Parallel Reaction Screening: High-throughput screening of reaction conditions can be used to quickly identify optimal parameters for the synthesis and functionalization of the spirocyclic scaffold.
Robotics and Liquid Handling: The use of robotics and automated liquid handling systems can minimize human error and increase the reproducibility of synthetic procedures.
| Technology | Application to this compound | Potential Impact |
| Automated Synthesizers | Rapid, parallel synthesis of derivatives. | Accelerated discovery of structure-activity relationships. |
| High-Throughput Screening | Optimization of reaction conditions for synthesis and transformations. | Improved yields and discovery of novel reactivity. |
| Robotic Platforms | Miniaturization and parallelization of experiments. | Reduced cost and increased efficiency of research. |
Synergistic Approaches Combining Advanced Computational Chemistry and Experimental Techniques
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. researchgate.net In the context of this compound, computational tools can provide valuable insights that guide and rationalize experimental studies.
Synergistic approaches could include:
Predictive Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the spirocycle, identify the most likely sites of reaction, and elucidate the mechanisms of novel transformations.
In Silico Screening of Derivatives: Computational docking and molecular dynamics simulations can be used to screen virtual libraries of this compound derivatives for potential biological activity, prioritizing the synthesis of the most promising candidates.
Spectroscopic Characterization and Analysis: Computational prediction of spectroscopic data (e.g., NMR, IR) can aid in the structural elucidation of new compounds and intermediates.
| Computational Method | Application | Experimental Synergy |
| Density Functional Theory (DFT) | Reaction mechanism and transition state analysis. | Rational design of experiments and interpretation of results. |
| Molecular Docking | Prediction of binding affinity to biological targets. | Prioritization of compounds for synthesis and biological testing. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions. | Understanding structure-property relationships. |
Q & A
Q. How can researchers critically evaluate conflicting reports on its thermal stability?
- Methodological Answer : Assess differential scanning calorimetry (DSC) data for decomposition onset temperatures. Replicate studies under inert atmospheres (N/Ar) to exclude oxidative pathways. Compare thermogravimetric (TGA) profiles across literature sources, noting heating rates and sample purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
